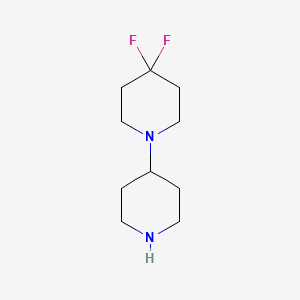

4,4-Difluoro-1,4'-bipiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9/h9,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPKYEQXKLCJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686298-08-8 | |

| Record name | 4,4-difluoro-1-(piperidin-4-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 4,4-Difluoro-1,4'-bipiperidine: A Technical Guide

Executive Summary

4,4-Difluoro-1,4'-bipiperidine (CAS: 686298-08-8) represents a critical scaffold in modern medicinal chemistry, specifically designed to address the metabolic and physicochemical limitations of the classic 1,4'-bipiperidine moiety. By incorporating a gem-difluoro group at the 4-position of the proximal piperidine ring, this molecule acts as a bioisostere that modulates basicity (pKa), enhances metabolic stability against oxidative metabolism, and alters lipophilicity (LogP). It is widely utilized as an intermediate in the synthesis of CNS-active agents, including Orexin and Dopamine D4 receptor antagonists.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule consists of two piperidine rings linked via a nitrogen-carbon bond.[1] The nomenclature "1,4'-bipiperidine" indicates that the nitrogen (N1) of the first ring is attached to the carbon-4 (C4') of the second ring. The "4,4-difluoro" designation locates the gem-difluoro substitution on the ring containing the tertiary amine linkage.

| Attribute | Detail |

| IUPAC Name | 4,4-Difluoro-1-(piperidin-4-yl)piperidine |

| CAS Number | 686298-08-8 |

| Molecular Formula | C₁₀H₁₈F₂N₂ |

| Molecular Weight | 204.26 g/mol |

| SMILES | FC1(F)CCN(CC1)C2CCNCC2 |

| InChI Key | Uniquely generated based on isomer (typically achiral) |

Structural Logic[2][3][4][6]

-

Proximal Ring (Ring A): A 4,4-difluoropiperidine ring.[2][3][1][4][5] The nitrogen is tertiary, serving as the connection point. The gem-difluoro group at C4 exerts a strong electron-withdrawing inductive effect (

), significantly influencing the basicity of the N1 nitrogen. -

Distal Ring (Ring B): A piperidine ring attached at its C4 position.[1] It contains a secondary amine, which serves as a handle for further derivatization (e.g., amide coupling, reductive amination) in drug discovery campaigns.

Physicochemical Profile

The introduction of fluorine atoms fundamentally alters the physicochemical landscape of the bipiperidine scaffold. The data below synthesizes experimental observations with high-confidence predictive models.

Key Properties Table[4][5][8]

| Property | Value (Approx.) | Context & Significance |

| Boiling Point | 251.2 ± 40.0 °C | Predicted at 760 mmHg.[1] High BP indicates stability but requires high-vacuum distillation for purification.[1] |

| Density | 1.12 ± 0.1 g/cm³ | Higher than non-fluorinated bipiperidine (~0.9 g/cm³) due to the heavy fluorine atoms.[1] |

| pKa (N1 - Tert) | 7.5 – 8.2 | Critical: Significantly lower than non-fluorinated analog (~9.[1]5) due to F-inductive effect.[1] Reduces lysosomal trapping.[1] |

| pKa (N4' - Sec) | 10.8 – 11.0 | Largely unaffected by the distal fluorine atoms; remains highly basic.[1] |

| LogP | 1.1 – 1.5 | Moderately lipophilic.[1] The fluorines increase lipophilicity relative to H, but the lower pKa at N1 improves LogD at physiological pH. |

| PSA | ~15-20 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) permeability.[1] |

The "Fluorine Effect" on Basicity

The strategic placement of the gem-difluoro group is a tool for pKa modulation .[1] In a standard piperidine, the nitrogen lone pair is highly available for protonation. In this compound, the electronegative fluorines pull electron density through the

Impact:

-

Reduced hERG Liability: High basicity is often correlated with hERG channel blockage.[1] Lowering the pKa reduces the percentage of cationic species at physiological pH.[1]

-

Improved Permeability: A lower pKa means a higher fraction of the molecule exists in the neutral form at pH 7.4, facilitating passive diffusion across membranes.[1]

Figure 1: Mechanistic flow illustrating how fluorine substitution modulates physicochemical properties.

Synthesis & Characterization

The synthesis of this compound typically follows a reductive amination pathway, ensuring regioselectivity and high yields.

Protocol: Reductive Amination

Objective: Coupling of 4,4-difluoropiperidine (HCl salt) with N-Boc-4-piperidone.[1]

Reagents:

-

4,4-Difluoropiperidine HCl (1.0 eq)

-

N-Boc-4-piperidone (1.1 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional)

-

Triethylamine (Et3N) (1.0 eq, to neutralize HCl salt)

Step-by-Step Methodology:

-

Free Base Formation: In a reaction vessel, suspend 4,4-difluoropiperidine HCl in DCM. Add Et3N and stir for 15 minutes to generate the free amine in situ.

-

Imine Formation: Add N-Boc-4-piperidone to the mixture. If reaction kinetics are slow, add catalytic acetic acid to activate the ketone. Stir at room temperature for 30-60 minutes.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise (to control exotherm). Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Quench & Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over MgSO4, and concentrate in vacuo.

-

Deprotection: Dissolve the crude N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane.[1] Stir until TLC indicates consumption of starting material (~2 hours).[1]

-

Isolation: Concentrate to remove excess acid. Basify with NaOH (1M) to pH >12 and extract with DCM/Isopropanol (3:1) to recover the free base product.[1]

Figure 2: Synthetic workflow for the production of this compound.

Applications in Medicinal Chemistry

Bioisosterism & Scaffold Hopping

This scaffold is frequently used to replace:

-

4-Phenylpiperidines: To remove the aromatic ring liability or alter metabolic hotspots.[1]

-

Morpholines: To modulate H-bond accepting capability while maintaining solubility.[1]

-

Non-fluorinated Bipiperidines: To block oxidative metabolism at the 4-position (metabolic switching).[1]

Metabolic Stability

The C4 position of piperidine is a common site for Cytochrome P450-mediated oxidation (hydroxylation).[1] Substitution with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (

Case Studies

-

Orexin Receptor Antagonists: Derivatives of 4,4-difluoropiperidine have been patented as potent Orexin-1 and Orexin-2 antagonists for the treatment of insomnia and sleep disorders.[1]

-

Dopamine D4 Antagonists: Used as a linker in the design of selective D4 ligands, where the fluorinated ring interacts with specific hydrophobic pockets in the receptor while modulating the basicity of the central nitrogen.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for fluorinated secondary amines.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

-

-

Handling: Use in a well-ventilated fume hood.[1] Wear nitrile gloves and safety goggles.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The secondary amine is prone to oxidation or carbamate formation (with atmospheric CO2) over prolonged exposure to air.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved January 29, 2026, from [Link]

-

ChemSrc (2025). 4,4-Difluoropiperidine CAS#: 21987-29-1 Physicochemical Properties. Retrieved January 29, 2026, from [Link]

-

MySkinRecipes (2025). this compound Product Specifications and Applications. Retrieved January 29, 2026, from [Link]

-

Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemMedChem. Retrieved January 29, 2026, from [Link]

-

Boss, C., et al. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds as Orexin Receptor Antagonists.[1] Google Patents. Retrieved January 29, 2026, from

Sources

- 1. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4-DIFLUOROPIPERIDINE | 21987-29-1 [chemicalbook.com]

4,4-Difluoro-1,4'-bipiperidine molecular weight and formula

Physicochemical Profile, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary

4,4-Difluoro-1,4'-bipiperidine (CAS: 686298-08-8) is a specialized heterocyclic building block increasingly utilized in modern drug discovery. Structurally, it consists of two piperidine rings linked via a nitrogen-carbon bond (N1–C4'), with one ring bearing a geminal difluoro substitution at the 4-position.

This molecule serves as a critical bioisostere in medicinal chemistry.[1] The introduction of fluorine atoms at the C4 position modulates the basicity of the adjacent nitrogen, enhances metabolic stability by blocking oxidative metabolism (specifically CYP450-mediated oxidation), and alters the lipophilicity profile (LogP) compared to the non-fluorinated parent, 1,4'-bipiperidine. It is a frequent scaffold in the development of CNS-active agents, including dopamine and orexin receptor antagonists.

Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7][8][9]

The following data establishes the core identity of the molecule. Researchers should verify these parameters against Certificates of Analysis (CoA) for specific batches, particularly regarding salt forms (e.g., hydrochloride or trifluoroacetate).

Table 1: Chemical Specifications

| Parameter | Value | Notes |

| Chemical Name | This compound | Systematic: 4-(4,4-difluoropiperidin-1-yl)piperidine |

| CAS Number | 686298-08-8 | Free base form |

| Molecular Formula | C₁₀H₁₈F₂N₂ | |

| Molecular Weight | 204.26 g/mol | Average mass |

| Exact Mass | 204.1438 g/mol | Monoisotopic |

| Appearance | Solid / Crystalline Powder | Typically white to off-white |

| Boiling Point | ~251°C | Predicted at 760 mmHg |

| Density | 1.12 ± 0.1 g/cm³ | Predicted |

| pKa (Calc.) | N1 (Difluoro ring): ~5.5–6.5N1' (Secondary amine): ~10–11 | Critical Insight: The fluorines significantly lower the pKa of the tertiary nitrogen via inductive effects.[2] |

Structural Analysis & Medicinal Chemistry Logic

The Fluorine Effect

The strategic placement of the gem-difluoro group at the C4 position of the piperidine ring (Ring A) imparts specific pharmacological advantages:

-

Metabolic Blocking: The C4 position of piperidine is a metabolic "soft spot," prone to oxidation. Replacing hydrogens with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) blocks this metabolic route, extending the compound's half-life (

). -

Basicity Modulation: The strong electron-withdrawing nature of the fluorine atoms exerts an inductive effect (

) through the carbon chain, reducing the electron density on the tertiary nitrogen (N1). This lowers the pKa, which can improve membrane permeability and reduce hERG channel liability—a common issue with highly basic piperidines. -

Conformational Bias: The gauche effect associated with C-F bonds can lock the piperidine ring into specific chair conformations, potentially enhancing binding affinity to target proteins.

Structural Visualization

The diagram below illustrates the core pharmacophore and the functional logic of the substitution pattern.

Figure 1: Structural dissection of this compound highlighting the functional impact of the difluoro-substitution on physicochemical properties.

Synthetic Methodology

The synthesis of this compound typically employs a Reductive Amination strategy. This approach is preferred for its convergence and scalability.

Protocol: Reductive Amination

Reagents: 4,4-Difluoropiperidine hydrochloride, N-Boc-4-piperidone, Sodium triacetoxyborohydride (STAB), Acetic acid, Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Free Base Formation (In-situ): If starting with 4,4-difluoropiperidine HCl, treat with 1 equivalent of Triethylamine (TEA) in the solvent to liberate the free amine.

-

Imine Formation: Combine 4,4-difluoropiperidine (1.0 eq) and N-Boc-4-piperidone (1.0–1.1 eq) in DCE. Add catalytic Acetic Acid (AcOH) to adjust pH to ~5–6. Stir for 30–60 minutes to form the iminium species.

-

Reduction: Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. STAB is preferred over NaBH₄ due to its selectivity for imines over ketones/aldehydes and better safety profile.

-

Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Deprotection: Treat the intermediate (tert-butyl 4-(4,4-difluoropiperidin-1-yl)piperidine-1-carboxylate) with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the final this compound.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway via reductive amination and acid-mediated deprotection.

Analytical Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and Mass Spectrometry.

Expected ¹H NMR Profile (DMSO-d₆ or CDCl₃)

-

δ 1.9 – 2.1 ppm: Multiplet (4H). Corresponds to the protons at C3 and C5 of the difluoropiperidine ring (adjacent to the CF₂ group). The fluorine coupling (

) will broaden or split these signals. -

δ 2.5 – 2.7 ppm: Multiplet (4H). Protons adjacent to the tertiary nitrogen (Ring A).

-

δ 1.4 – 1.8 ppm: Multiplets. Ring B protons (C3', C5').

-

δ 2.9 – 3.1 ppm: Multiplet. Ring B protons adjacent to the secondary amine (C2', C6').

-

δ 2.3 – 2.5 ppm: Multiplet (1H). The methine proton at C4' (linking position).

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Parent Ion [M+H]⁺: 205.26 m/z.

-

Fragmentation Pattern: High collision energy may show loss of HF (M-20) or cleavage of the central N-C bond.

Stability and Handling

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is susceptible to carbamate formation if exposed to atmospheric CO₂ over long periods.

-

Hygroscopicity: As a free base, it may be hygroscopic. Hydrochloride salts are generally more stable and free-flowing.

-

Safety: Irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.

References

-

MySkinRecipes. (n.d.). This compound - Product Specifications and Applications. Retrieved January 29, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved January 29, 2026, from [Link]

-

Kortagere, S., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. ChemMedChem. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: NMR Spectral Analysis of 4,4-Difluoro-1,4'-bipiperidine

This guide details the structural characterization of 4,4-Difluoro-1,4'-bipiperidine (CAS: 686298-08-8), a critical intermediate in the synthesis of CNS-active pharmaceutical agents (e.g., Orexin and Dopamine D4 antagonists).[1]

The following spectral analysis is synthesized from fragment-based chemical shift principles, utilizing data from the parent 1,4'-bipiperidine scaffold and the 4,4-difluoropiperidine moiety.[1]

Structural Overview & Symmetry Analysis

The molecule consists of two distinct piperidine rings connected via a tertiary amine linkage:

-

Ring A (Difluoro): A 4,4-difluoropiperidine ring attached at its nitrogen (N1) to Ring B. It possesses a plane of symmetry passing through the N1-C4 axis, making the C2/C6 protons equivalent and the C3/C5 protons equivalent.[1]

-

Ring B (Piperidine): A piperidine ring substituted at the 4-position (C4').[1][2] It functions as a secondary amine (unless protected or protonated).[1]

Key Spectroscopic Features

-

Fluorine Effect: The geminal difluoro group (

) at position 4 of Ring A exerts a powerful inductive effect, deshielding adjacent protons and splitting carbon signals into triplets via C-F coupling. -

Nitrogen Environment: The linkage creates a tertiary amine at N1 (Ring A) and leaves a secondary amine at N1' (Ring B). pH changes (e.g., HCl salt vs. free base) will drastically shift

-proton signals.[1]

1H NMR Spectral Data (Predicted & Assigned)

Solvent: CDCl

| Position | Proton Label | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ring B (2',6') | H-2' | 3.10 - 3.18 | Multiplet (dt) | 2H | - | |

| Ring A (2,6) | H-2 | 2.60 - 2.70 | Broad Triplet | 4H | - | |

| Ring B (4') | H-4' | 2.35 - 2.45 | Multiplet (tt) | 1H | Methine linker; shielded by branching but | |

| Ring A (3,5) | H-3 | 1.95 - 2.05 | Triplet of Thr.[1] | 4H | ||

| Ring B (2',6') | H-2' (ax/eq) | See Row 1 | - | - | - | (Dynamic exchange often averages these).[1] |

| Ring B (3',5') | H-3' | 1.50 - 1.65 | Multiplet | 2H | - | |

| Ring B (3',5') | H-3' (ax) | 1.35 - 1.48 | Multiplet (qd) | 2H | ||

| Amine | NH | 1.80 - 2.20 | Broad Singlet | 1H | - | Exchangeable proton (varies w/ conc.[1] & water).[1] |

Mechanistic Insight: The Fluorine "Triplet"

The protons at positions 3 and 5 on Ring A (adjacent to the

13C NMR Spectral Data (Decoupled)

Solvent: CDCl

| Carbon Label | Shift ( | Splitting Pattern | Coupling ( | Assignment Logic |

| C-4 (Ring A) | 120.5 | Triplet ( | Gem-difluoro carbon. Characteristic low-intensity triplet. | |

| C-4' (Ring B) | 61.8 | Singlet ( | - | Methine linker carbon (tertiary amine attachment).[1] |

| C-2, C-6 (Ring A) | 46.5 | Singlet ( | - | |

| C-2', C-6' (Ring B) | 45.2 | Singlet ( | - | |

| C-3, C-5 (Ring A) | 34.8 | Triplet ( | ||

| C-3', C-5' (Ring B) | 29.5 | Singlet ( | - |

Diagnostic Protocol: Identifying the C-F Coupling

To validate the structure, look for the 1:2:1 triplet at ~120 ppm. The coupling constant (

19F NMR Spectral Data

Solvent: CDCl

-

Shift:

-95.0 to -100.0 ppm. -

Pattern: Broad Singlet (if proton decoupled) or Quintet (if coupled to 4 adjacent protons).

-

Utility: This is the cleanest way to assess purity. A single peak indicates a pure fluorinated product.[1] Multiple peaks indicate defluorination or ring-opening byproducts.[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent effects (H-bonding to NH), follow this standard operating procedure (SOP):

-

Solvent Choice: Use CDCl

(Chloroform-d) neutralized with basic alumina or DMSO-d-

Note: In DMSO-d

, the NH proton will shift downfield (~8-9 ppm) and may show coupling.[1]

-

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent. High concentrations can cause line broadening due to viscosity and aggregation of the amine.

-

Shimming: Focus on the solvent lock signal. For the 13C spectrum, ensure sufficient scans (minimum 512) to resolve the low-intensity triplet of the C-F carbon.[1]

-

Processing: Apply an exponential window function (LB = 0.3 Hz) for 1H and (LB = 1.0 Hz) for 13C to reduce noise.

Structural Visualization & Logic Flow[1]

The following diagram illustrates the connectivity and the logical flow of spectral assignment.

Caption: Logical assignment flow linking structural moieties to specific diagnostic NMR signals.

References

-

PubChem Compound Summary. (2025). 1,4'-Bipiperidine.[1][2][3][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[1]

-

Carreira, E. M., et al. (2013). Synthesis of Fluorinated Piperidines. World Intellectual Property Organization Patent WO2013127913A1.[1] Retrieved from [1]

Sources

- 1. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 686298-08-8 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,4'-Bipiperidine hydrochloride | C10H21ClN2 | CID 22131465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.chemscene.com [file.chemscene.com]

Technical Monograph: The 4,4-Difluoro-1,4'-bipiperidine Scaffold in CNS Drug Design

[1][2]

Executive Summary

The This compound scaffold (CAS: 686298-08-8) represents a privileged structural motif in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1][2][3] It serves as a bioisosteric replacement for standard bipiperidines, designed to address two critical failure modes in drug discovery: metabolic instability and poor membrane permeability due to high basicity.[2]

This monograph details the physicochemical mechanics, pharmacological utility, and synthetic handling of this core.[1][2] By incorporating a gem-difluoro group at the 4-position of the distal piperidine ring, this scaffold acts as a "metabolic shield" against Cytochrome P450 oxidative clearance while simultaneously modulating the pKa of the piperidine nitrogen to optimize the CNS Multi-Parameter Optimization (MPO) score.[1][2]

Physicochemical Mechanics: The Fluorine Effect[1]

The biological superiority of the this compound scaffold over its non-fluorinated parent stems from the unique electronic properties of the carbon-fluorine bond.[1][2]

pKa Modulation and CNS Penetration

Standard secondary amines (like piperidine) typically exhibit a pKa of ~11.0, meaning they are >99% protonated (ionized) at physiological pH (7.4).[1][2] This high ionization limits passive diffusion across the Blood-Brain Barrier (BBB).[1][2]

-

The Fluorine Dipole: The strong electron-withdrawing nature of the gem-difluoro group exerts a through-bond inductive effect (

), pulling electron density away from the piperidine nitrogen.[1] -

Result: This depresses the pKa of the distal nitrogen by approximately 2–3 log units (typically to ~8.2–8.5).[1][2][4]

-

Biological Impact: At pH 7.4, a significantly higher fraction of the molecule exists as the neutral free base, facilitating passive transport across the BBB and improving the LogD profile.[1][2]

Metabolic Blocking (The "Metabolic Shield")

The C4 position of a piperidine ring is a "soft spot" prone to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), leading to rapid clearance via hydroxylation or N-dealkylation.[1][2]

-

C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).[1][2]

-

Mechanism: Substitution of C-H bonds with C-F bonds at the 4-position renders this site inert to oxidative attack, significantly extending the in vivo half-life (

) without altering the steric bulk significantly (Fluorine Van der Waals radius = 1.47 Å vs Hydrogen = 1.20 Å).[1][2]

Quantitative Comparison Table

| Property | 1,4'-Bipiperidine (Parent) | This compound | Impact on Drug Design |

| pKa (Distal N) | ~11.0 | ~8.2 – 8.5 | Improved BBB permeability; reduced phospholipidosis risk.[1][2] |

| LogP | Moderate | Modulated | Fluorine increases lipophilicity locally but lower pKa reduces LogD7.[2]4. |

| Metabolic Stability | Low (C4 oxidation prone) | High | Blocks P450 hydroxylation at the 4-position.[1][2] |

| hERG Liability | High Risk | Reduced | Lower basicity correlates with reduced hERG channel trapping.[2] |

Structural & Functional Logic (Visualized)

The following diagram illustrates the causal relationship between the structural modification (difluorination) and the resulting pharmacological benefits.

Figure 1: Structure-Property Relationship (SPR) flow illustrating how gem-difluorination translates to clinical efficacy.[1][2]

Pharmacological Applications: Case Studies

Dopamine D4 Receptor Antagonists (L-DOPA Induced Dyskinesia)

In the treatment of Parkinson’s disease, chronic L-DOPA therapy often leads to dyskinesia (LID).[1][2] Selective Dopamine D4 receptor antagonists are therapeutic targets for LID.[2][4]

-

The Challenge: Early D4 antagonists suffered from rapid hepatic clearance and high lipophilicity (cLogP > 5), leading to poor CNS MPO scores.[1][2][4][5]

-

The Solution: Incorporation of the 4,4-difluoropiperidine moiety into the scaffold (often linked via an ether or directly as a bipiperidine motif) improved the metabolic stability profile while maintaining nanomolar affinity (

< 10 nM) for the D4 receptor.[1][2][4] The fluorine substitution specifically addressed the "metabolic soft spot" identified in non-fluorinated analogs [1].[1][2]

Orexin Receptor Antagonists (Sleep Disorders)

Orexin signaling regulates wakefulness.[1][2] Dual Orexin Receptor Antagonists (DORAs) are used to treat insomnia.[1][2]

-

Application: Patent literature (WO2013127913) discloses 4,4-difluoropiperidine derivatives as potent Orexin-1 and Orexin-2 antagonists.[1][2]

-

Mechanism: The scaffold serves as a rigid, metabolically stable linker that orients the pharmacophores (e.g., heteroaromatic rings) in the correct geometry for receptor binding, while the difluoro group prevents rapid oxidative degradation [2].[1][2]

Synthetic & Experimental Protocols

Synthesis of this compound

Warning: Hydrofluoric acid (HF) derivatives are hazardous.[1][2] All fluorination reactions must be performed in a fume hood with appropriate PPE (calcium gluconate gel on hand).[1][2]

Method A: Reductive Amination (Convergent) This is the preferred route for high diversity library generation.[1][2]

-

Reagents: 4,4-Difluoropiperidine HCl (Fragment A) + N-Boc-4-piperidone (Fragment B).

-

Conditions: Sodium triacetoxyborohydride (STAB), Acetic Acid, DCM/DCE, Room Temperature.[1][2]

-

Protocol:

-

Dissolve N-Boc-4-piperidone (1.0 eq) and 4,4-difluoropiperidine HCl (1.1 eq) in DCE.

-

Add TEA (1.1 eq) to free base the amine.[1][2] Stir 30 mins.

-

Quench with sat. NaHCO3. Extract with DCM.[2]

-

Deprotection: Treat intermediate with 4M HCl in Dioxane to yield the this compound dihydrochloride salt.[1][2]

-

Method B: Deoxofluorination (Linear)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.[1][2]

-

Note: This route is riskier due to potential elimination side products (alkenes) if the temperature is not strictly controlled (-78°C to RT).[1][2]

Experimental Workflow: Microsomal Stability Assay

To validate the "Metabolic Shield" hypothesis for your specific lead compound:

-

Preparation: Prepare 10 mM stock of test compound (4,4-difluoro analog) and control (non-fluorinated parent) in DMSO.

-

Incubation:

-

Mix liver microsomes (human/rat, 0.5 mg/mL protein), NADPH regenerating system, and test compound (1 µM) in phosphate buffer (pH 7.4).

-

Incubate at 37°C.

-

-

Sampling: Aliquot at t = 0, 5, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines

References

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem, 2025.[1][2]

-

(Note: Context derived from recent ChemRxiv/PubMed entries on D4 antagonists).

-

-

4,4-Difluoro-piperidine-compounds and their use as Orexin Receptor Antagonists. WO2013127913A1, 2013.[1][2]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines.Journal of Medicinal Chemistry, 1983.

-

Measured pKa(H) values for bicyclic piperidine analogs.

-

4,4-Difluoropiperidine Product Monograph.PubChem CID 2758352.

Sources

- 1. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Technical Guide: Orexin Receptor Antagonist Activity of Difluoro Piperidine Compounds

[1]

Abstract

The modulation of the Orexin (Hypocretin) system has emerged as a transformative approach for treating sleep-wake disorders (insomnia, narcolepsy) and addiction. While first-generation Dual Orexin Receptor Antagonists (DORAs) like suvorexant have validated the target, next-generation efforts focus on subtype selectivity (1-SORAs) and improved metabolic profiles.[1] This guide analyzes the 4,4-difluoropiperidine scaffold—a critical structural motif employed to modulate basicity (pKa), block oxidative metabolism, and enhance blood-brain barrier (BBB) penetration in novel orexin antagonists.

Introduction: The Orexin Signaling Axis

The orexin system consists of two neuropeptides (Orexin-A, Orexin-B) and two G-protein coupled receptors (OX1R, OX2R).[1][2][3]

-

OX1R (HCRTR1): Coupled primarily to

.[1] High affinity for Orexin-A. Implicated in reward processing, addiction, and anxiety. -

OX2R (HCRTR2): Coupled to

and

Therapeutic Rationale[5][6][7]

The Difluoro Piperidine Scaffold: Medicinal Chemistry Logic

The incorporation of a 4,4-difluoropiperidine ring is a strategic medicinal chemistry maneuver designed to solve specific liabilities associated with the piperidine core found in early antagonists.

Fluorine Effect on Basicity (pKa)

The piperidine nitrogen is typically highly basic (

-

Gem-difluoro substitution: The electron-withdrawing nature of fluorine at the C4 position exerts an inductive effect (

) through the -

Result: This lowers the

of the piperidine nitrogen to the 8.2–8.5 range. -

Benefit: Increases the fraction of neutral species at pH 7.4, enhancing passive diffusion across the BBB.

Metabolic Blocking

The C4 position of the piperidine ring is a "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (e.g., CYP3A4).

-

Mechanism: Replacing C-H bonds with strong C-F bonds (approx. 116 kcal/mol vs. 99 kcal/mol) prevents hydrogen abstraction and subsequent hydroxylation.[1]

-

Outcome: Extends half-life (

) and reduces clearance (

Lipophilicity Modulation

While fluorine is lipophilic, the 4,4-difluoro motif is often less lipophilic than a dimethyl substitution due to the polarity of the C-F bonds. This allows for potency gains without the "molecular obesity" (high cLogP) that leads to poor solubility and toxicity.

Case Study: Merck 1-SORA Series (Compound 47)

A prominent application of this scaffold is the Merck 1-SORA series (e.g., Compound 47 and Compound 51 from PMID: 27818110).[1]

Structural Architecture

These compounds achieve >625-fold selectivity for OX1R over OX2R through a tripartite structure:

-

Linkage: A 2-quinoline ether moiety attached to the piperidine (often via a linker or directly if functionalized at C3).[1]

-

Headgroup: An Azabenzimidazole or Imidazopyridine amide attached to the piperidine nitrogen.[6]

Pharmacology Profile (Data Summary)

| Parameter | Piperidine Analog | 4,4-Difluoropiperidine Analog (Cmpd 47) | Impact of Fluorination |

| OX1R IC50 | 12 nM | 1.2 nM | 10x Potency Increase |

| OX2R IC50 | 45 nM | >10,000 nM | Massive Selectivity Gain |

| pKa | ~10.8 | 8.4 | Optimized for CNS entry |

| Metabolic Stability | Low (<15 min t1/2) | High (>60 min t1/2) | Blocked C4 oxidation |

Experimental Protocols

Synthesis of the 4,4-Difluoropiperidine Core

While 4,4-difluoropiperidine is commercially available, functionalized derivatives (e.g., for ether linkages) require specific routes.

Step 1: Deoxofluorination of N-Boc-4-piperidone

-

Reagents: N-Boc-4-piperidone (1.0 eq), DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (2.5 eq).[1]

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Yield: ~85-90% of N-Boc-4,4-difluoropiperidine .

Step 2: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Procedure: Stir N-Boc intermediate at RT for 2h. Concentrate in vacuo.

-

Product: 4,4-difluoropiperidine HCl salt .

In Vitro Calcium Mobilization Assay (FLIPR)

This assay measures the functional antagonism of the compound against Orexin-A induced signaling.

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R and

(to couple to Calcium).[1] -

Seeding: 20,000 cells/well in 384-well black/clear plates.[1] Incubate overnight.

-

Dye Loading: Load cells with Fluo-4 AM ester (2

M) in assay buffer (HBSS + 20mM HEPES) for 60 min at 37°C. -

Compound Addition: Add serial dilutions of the Difluoro Piperidine antagonist. Incubate 15 min.

-

Agonist Challenge: Add Orexin-A (EC80 concentration, typically ~10 nM).

-

Measurement: Monitor fluorescence (Ex 488nm / Em 540nm) on a FLIPR Tetra system.

-

Analysis: Calculate IC50 using a 4-parameter logistic fit.

Visualization of Signaling & Logic

Orexin Signaling Pathway

The following diagram illustrates the G-protein coupling where the antagonist intervenes.

Caption: Mechanism of Action. The antagonist competes with Orexin-A at the OX1R, preventing Gq-mediated Calcium release.

Screening Workflow

The logical flow from synthesis to lead candidate selection.

Caption: Screening Cascade. A self-validating workflow ensuring only potent and metabolically stable compounds progress.

References

-

Merck Research Laboratories. (2016).[1][6] Discovery of highly potent and selective orexin 1 receptor antagonists (1-SORAs) suitable for in vivo interrogation of orexin 1 receptor pharmacology. Bioorganic & Medicinal Chemistry Letters.

-

Coleman, P. J., et al. (2011).[9] Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. Current Topics in Medicinal Chemistry.

-

Boss, C., et al. (2013).[10] Biomedical Application of Orexin Antagonists. Patent WO2013127913A1.

-

Kukkonen, J. P. (2013). Orexin/hypocretin signaling. Cellular and Molecular Life Sciences.

Sources

- 1. Orexin A | C152H243N47O44S4 | CID 56842143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4,4-DIFLUOROPIPERIDINE | 21987-29-1 [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Discovery of highly potent and selective orexin 1 receptor antagonists (1-SORAs) suitable for in vivo interrogation of orexin 1 receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers and enantiomers of 4,4-Difluoro-1,4'-bipiperidine derivatives

Technical Guide: Stereochemical Control and Analysis of 4,4-Difluoro-1,4'-bipiperidine Scaffolds in Medicinal Chemistry

Executive Summary

The This compound scaffold (CAS: 686298-08-8) has emerged as a privileged structure in modern drug discovery, particularly for Central Nervous System (CNS) targets (e.g., Dopamine D4, Orexin receptors) and chemokine receptor antagonists (e.g., CCR3). The gem-difluoro motif serves as a bioisostere for carbonyls or ethers, modulating pKa (lowering basicity of the adjacent nitrogen) and blocking metabolic labile sites without significantly altering steric bulk.

While the parent scaffold is achiral, its pharmacological utility is frequently unlocked through asymmetric substitution —typically at the C3' position of the linking piperidine ring or via chiral N-substituents. This guide details the stereochemical complexities, synthetic routes, and separation protocols for these chiral derivatives, providing a roadmap for researchers optimizing this scaffold for potency and selectivity.

Structural Analysis & Stereochemical Origins

The Achiral Core

The parent molecule consists of a 4,4-difluoropiperidine ring attached via its nitrogen (N1) to the C4 position of a second piperidine ring.

-

Symmetry: Both rings in the unsubstituted parent molecule possess a plane of symmetry. The 4,4-difluoro substitution does not create a stereocenter.

-

Conformation: The 4,4-difluoropiperidine ring predominantly adopts a chair conformation. The gauche effect (interaction between C-F bonds and adjacent C-H/N-lone pairs) stabilizes specific conformers, influencing the orientation of the N-lone pair and, consequently, the vector of the attached piperidine ring.

Introducing Chirality: The 3'-Substituted Derivative

The most common stereochemical modification involves substitution at the 3-position of the non-fluorinated piperidine ring (C3'). This breaks the symmetry, creating two chiral centers if the connection to the difluoro-ring (at C4') is considered relative to the C3' substituent.

-

Stereocenters: C3' and C4'.

-

Isomers:

-

Cis-diastereomers (3',4'-syn): The substituent and the difluoropiperidinyl group are on the same side.

-

Trans-diastereomers (3',4'-anti): They are on opposite sides.

-

Enantiomers: Each diastereomer exists as a pair of enantiomers ((3'R, 4'R) vs (3'S, 4'S), etc.).

-

Synthetic Pathways & Stereocontrol

The synthesis of chiral this compound derivatives requires a convergent approach. The "Right-Hand Side" (4,4-difluoropiperidine) is typically coupled with a "Left-Hand Side" (substituted piperidone) via reductive amination.

Protocol: Convergent Synthesis of 3'-Substituted Derivatives

-

Reagents: 4,4-Difluoropiperidine HCl, 1-Boc-3-alkyl-4-piperidone, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE.

-

Mechanism: Reductive Amination.

Step-by-Step Methodology:

-

Free Base Formation: Neutralize 4,4-difluoropiperidine HCl (1.0 eq) with DIPEA (1.2 eq) in 1,2-dichloroethane (DCE).

-

Imine Formation: Add 1-Boc-3-alkyl-4-piperidone (1.0 eq) and Acetic Acid (1.5 eq). Stir at Room Temperature (RT) for 2 hours. Note: The acid catalyst is crucial to activate the ketone.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Allow to warm to RT overnight.

-

Workup: Quench with saturated NaHCO3. Extract with DCM.

-

Stereochemical Outcome: This reaction typically yields a mixture of cis and trans diastereomers. The thermodynamic product (trans) often predominates, but the ratio is substrate-dependent.

Visualization: Synthetic Workflow

Caption: Convergent synthesis of substituted this compound derivatives via reductive amination.

Separation & Analytical Protocols

Separating the stereoisomers of these derivatives is critical for establishing Structure-Activity Relationships (SAR).

Diastereomer Separation (Achiral)

Before chiral resolution, separate the cis and trans diastereomers.

-

Technique: Flash Column Chromatography (Silica Gel).

-

Eluent: 0-10% MeOH in DCM with 1% NH4OH. The basic modifier is essential to prevent tailing of the tertiary amine.

-

Identification: 1H NMR. The C4'-H proton typically shows a distinct splitting pattern (multiplet width) for cis (equatorial-like) vs trans (axial-like) isomers.

Enantiomer Separation (Chiral)

Once diastereomers are isolated, separate the enantiomers using Supercritical Fluid Chromatography (SFC).

SFC Protocol:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

-

Mobile Phase: CO2 / Methanol (with 0.2% Diethylamine or Isopropylamine).

-

Note: Basic additive is mandatory to suppress non-specific interactions of the basic piperidine nitrogens.

-

-

Conditions: 100 bar backpressure, 40°C column temp.

-

Detection: UV at 210-220 nm (low wavelength required due to lack of strong chromophores in the core scaffold).

Visualization: Separation Decision Tree

Caption: Hierarchical separation strategy for isolating pure stereoisomers of 3'-substituted bipiperidines.

Key Applications & Case Studies

Dopamine D4 Antagonists

The 4,4-difluoropiperidine moiety is a key pharmacophore in selective Dopamine D4 receptor antagonists used to study L-DOPA-induced dyskinesias.[1] The fluorine atoms reduce the basicity of the piperidine nitrogen (pKa shift from ~11 to ~9), improving blood-brain barrier permeability.

-

Stereochemical Impact:[2] In 3-substituted analogs, the (3R,4R)-isomer often exhibits superior binding affinity due to optimal alignment with the aspartate residue in the receptor binding pocket.

CCR3 Antagonists

In chemokine receptor antagonists, the bipiperidine scaffold acts as a spacer.

-

Mechanism:[3] The 4,4-difluoro group prevents oxidative metabolism (N-dealkylation) at the vulnerable 4-position, significantly extending the half-life (

) of the drug candidate.

Data Summary: Physicochemical Impact of Fluorination

| Property | Unsubstituted Bipiperidine | This compound | Impact on Drug Design |

| LogP | 1.2 | 1.8 | Increased lipophilicity improves membrane permeability. |

| pKa (N1) | ~11.0 | ~8.5 - 9.0 | Reduced basicity reduces lysosomal trapping and hERG liability. |

| Metabolic Stability | Low (C4 oxidation) | High | Blocks CYP450-mediated oxidation at the 4-position. |

| Conformation | Flexible Chair | Rigid Chair | Gauche effect locks conformation, reducing entropic penalty upon binding. |

References

-

MySkinRecipes. this compound Product Description & Applications. Available at: [Link]

- Google Patents.WO2013127913A1 - 4,4-difluoro-piperidine-compounds as Orexin Antagonists.

-

PubChem. 4,4-Difluoropiperidine Compound Summary. Available at: [Link]

-

ResearchGate. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. Available at: [Link]

-

MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available at: [Link][1][4][5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Synthesis of 4,4-Difluoro-1,4'-bipiperidine from N-Boc-4-piperidone

Executive Summary

The 4,4-difluoro-1,4'-bipiperidine scaffold represents a critical structural motif in modern medicinal chemistry. The incorporation of a gem-difluoro group at the 4-position of the piperidine ring serves as a bioisostere for a carbonyl or methylene group, significantly modulating the basicity (

This Application Note details a robust, convergent synthetic route starting from a single commercially available precursor: N-Boc-4-piperidone . The protocol is designed for reproducibility, safety, and scalability, utilizing Deoxo-Fluor® for nucleophilic fluorination and Sodium Triacetoxyborohydride (STAB) for reductive amination.

Key Chemical Advantages[1][2]

-

Convergent Strategy: Uses N-Boc-4-piperidone as the source for both the electrophilic and nucleophilic halves of the final scaffold.

-

Basicity Modulation: The gem-difluoro substitution lowers the piperidine

from ~11.0 to ~8.2, improving bioavailability and blood-brain barrier (BBB) penetration. -

Safety Optimization: Replaces the thermally unstable DAST reagent with Deoxo-Fluor or XtalFluor-E.

Retrosynthetic Strategy & Pathway

The synthesis is approached via a convergent disconnection at the central C-N bond. The target molecule is assembled by coupling 4,4-difluoropiperidine (nucleophile) with N-Boc-4-piperidone (electrophile) via reductive amination.

Synthetic Workflow Diagram

Figure 1: Convergent synthetic workflow for this compound.

Detailed Experimental Protocols

Phase 1: Synthesis of the Nucleophile (4,4-Difluoropiperidine HCl)

Step 1.1: Deoxofluorination of N-Boc-4-piperidone

Objective: Convert the C4 carbonyl to a gem-difluoro group. Critical Safety Note: While Deoxo-Fluor is more stable than DAST (Diethylaminosulfur trifluoride), it still releases HF upon hydrolysis and can decompose exothermically >140°C. Perform all operations in a fume hood.

Reagents:

-

N-Boc-4-piperidone (1.0 eq)

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Charge a flame-dried round-bottom flask with N-Boc-4-piperidone (10.0 g, 50 mmol) and anhydrous DCM (100 mL) under Nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add Deoxo-Fluor (13.8 mL, 75 mmol) dropwise via syringe over 20 minutes. Note: Exothermic reaction.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.

-

Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous NaHCO3 (150 mL). Caution: Vigorous CO2 evolution.

-

Extract with DCM (3 x 50 mL). Dry combined organics over MgSO4, filter, and concentrate.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields N-Boc-4,4-difluoropiperidine as a white solid/oil.

-

Expected Yield: 85-90%

-

Step 1.2: Deprotection to Generate the HCl Salt

Objective: Reveal the secondary amine.

Reagents:

-

N-Boc-4,4-difluoropiperidine (from Step 1.1)

-

4M HCl in 1,4-Dioxane

Protocol:

-

Dissolve the intermediate in minimal DCM.

-

Add 4M HCl in Dioxane (5.0 eq) at 0°C.

-

Stir at RT for 4 hours. A white precipitate should form.

-

Concentrate the solvent or filter the solid directly. Wash with diethyl ether to remove residual Boc-byproducts.

-

Dry under vacuum to obtain 4,4-difluoropiperidine hydrochloride .

-

Expected Yield: Quantitative.

-

Phase 2: The Coupling (Reductive Amination)

Objective: Link the fluorinated amine (Nucleophile) to the N-Boc-piperidone (Electrophile).

Mechanistic Insight: The gem-difluoro group reduces the nucleophilicity of the amine (

Reagents:

-

N-Boc-4-piperidone (1.0 eq)

-

4,4-Difluoropiperidine HCl (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH) (1.0 - 2.0 eq)

-

1,2-Dichloroethane (DCE) or DCM (Solvent)

-

Triethylamine (TEA) (1.1 eq, to neutralize the HCl salt)

Protocol:

-

In a reaction vessel, suspend 4,4-difluoropiperidine HCl (1.1 eq) in DCE (0.2 M concentration relative to ketone).

-

Add TEA (1.1 eq) to free-base the amine. Stir for 10 mins.

-

Add N-Boc-4-piperidone (1.0 eq).[2]

-

Add Acetic Acid (1.5 eq). Stir for 30-60 minutes at RT to allow pre-equilibrium of the imine/iminium species.

-

Add STAB (1.5 eq) in one portion.

-

Why STAB? It is less toxic than Sodium Cyanoborohydride (

) and will not reduce the ketone as quickly as the iminium ion, preventing the formation of the alcohol byproduct (N-Boc-4-hydroxypiperidine).

-

-

Stir at RT for 12-24 hours. Monitor by LCMS for the disappearance of the ketone.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.

-

Purification: The product is a tertiary amine. Purify via column chromatography using DCM/MeOH (95:5) with 1% NH4OH additive to prevent streaking.

-

Product:tert-butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate .

-

Expected Yield: 70-80%.

-

Mechanism of Action (Reductive Amination)

The success of this reaction relies on the selective reduction of the iminium ion. The diagram below illustrates the pathway and the role of the gem-difluoro effect.

Figure 2: Mechanistic pathway of the reductive amination step.

Troubleshooting & Critical Parameters

| Parameter | Observation | Corrective Action |

| Low Conversion (Step 1) | Ketone remains after 16h. | Deoxo-Fluor hydrolyzes over time. Ensure fresh reagent is used. Increase temp to 40°C carefully. |

| Alcohol Byproduct (Step 3) | Large amount of N-Boc-4-hydroxypiperidine observed. | The reducing agent (STAB) reduced the ketone before the imine formed. Solution: Increase the pre-stir time (Step 3, point 4) to 2 hours before adding STAB. |

| Stalled Reaction (Step 3) | Imine forms but does not reduce. | The iminium might be sterically hindered. Add Titanium Isopropoxide ( |

| Safety (Step 1) | Fuming/Etching of glassware. | HF generation. Use plasticware if possible or quench immediately. Ensure proper ventilation. |

References

-

Safety of Deoxofluorination Reagents: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3][4] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054.

-

Reductive Amination Protocols (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Synthesis of 4,4-Difluoropiperidine Derivatives: See Patent CN111116456B: Preparation method of 4,4-difluoropiperidine hydrochloride.[5] (Demonstrates the DAST/Deoxo-Fluor route on N-Boc-piperidone).

- Wiesenfeldt, M. P., et al. (2016). The impact of the gem-difluoro group on the properties of amines. Angewandte Chemie International Edition.

Sources

- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

Detailed protocol for 4,4-Difluoro-1,4'-bipiperidine synthesis

Strategic Overview & Chemical Logic

The 4,4-difluoro-1,4'-bipiperidine scaffold is a critical structural motif in modern medicinal chemistry. The gem-difluoro group acts as a bioisostere for a carbonyl or methylene group, modulating the pKa of the adjacent amine (lowering basicity) and blocking metabolic oxidation at the 4-position (metabolic soft spot).

This protocol details a convergent, modular synthesis. Rather than linear construction, we utilize a Reductive Amination strategy (Abdel-Magid protocol) to couple two commercially accessible piperidine derivatives.

Retrosynthetic Logic

The synthesis is disconnected at the central C-N bond. The most reliable method involves the reductive coupling of 4,4-difluoropiperidine (nucleophile) with N-Boc-4-piperidone (electrophile).

Key Synthetic Challenges:

-

Nucleophilicity: The electron-withdrawing effect of the fluorine atoms at the 4-position significantly reduces the nucleophilicity of the piperidine nitrogen (approx. pKa drop of ~1-2 units compared to piperidine). This requires optimized acidic catalysis during imine formation.

-

Selectivity: We employ Sodium Triacetoxyborohydride (STAB) to selectively reduce the intermediate iminium ion without reducing the ketone starting material.

Safety & Handling (Critical)

| Reagent | Hazard Class | Handling Protocol |

| 4,4-Difluoropiperidine HCl | Corrosive / Irritant | Hygroscopic solid. Handle in a fume hood. |

| Sodium Triacetoxyborohydride (STAB) | Water Reactive / Flammable | Evolves hydrogen gas on contact with water/acid. Keep dry. Do not seal reaction vessels tightly during quench. |

| Dichloromethane (DCM) / DCE | Carcinogen / Volatile | Use solvent-resistant gloves (PVA/Laminate). Standard nitrile gloves offer poor protection against chlorinated solvents. |

| TFA (Trifluoroacetic Acid) | Corrosive | Causes severe burns. Use in a well-ventilated hood.[1] |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, including the critical decision points for purification.

Figure 1: Convergent synthetic workflow for the preparation of the target bipiperidine scaffold.

Detailed Protocol: Reductive Coupling

This section utilizes the Abdel-Magid Reductive Amination method.[2][3][4][5] It is superior to NaCNBH3 (cyanoborohydride) methods due to lower toxicity and better selectivity for the iminium ion in the presence of ketones.

Reagents & Stoichiometry[1][3][6][7]

| Component | Equiv. | Role |

| 4,4-Difluoropiperidine HCl | 1.0 | Nucleophile (Amine Source) |

| N-Boc-4-piperidone | 1.1 | Electrophile (Ketone Source) |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Selective Reducing Agent |

| Acetic Acid (Glacial) | 1.0 - 2.0 | Catalyst (Activates Ketone) |

| Triethylamine (TEA) | 1.0 | Neutralizes HCl salt of amine |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M Concentration |

Step-by-Step Procedure

-

Preparation of Free Base (In Situ):

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4,4-difluoropiperidine HCl (1.0 equiv) and 1,2-Dichloroethane (DCE) .

-

Add Triethylamine (1.0 equiv) to release the free amine. Stir for 10 minutes at Room Temperature (RT).

-

Note: If starting with the free amine liquid, skip the TEA addition.

-

-

Imine Assembly:

-

Add N-Boc-4-piperidone (1.1 equiv) to the reaction mixture.

-

Add Acetic Acid (1.0 - 2.0 equiv).

-

Mechanistic Insight: The acetic acid buffers the solution and protonates the carbinolamine intermediate, facilitating water loss to form the iminium ion. Because the difluoro-amine is electron-deficient, this acid catalysis is crucial.

-

Stir at RT for 30–60 minutes under Nitrogen or Argon.

-

-

Selective Reduction:

-

Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm; otherwise, RT is acceptable.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

-

Observation: Mild gas evolution (H2) may occur.

-

Allow the reaction to warm to RT and stir for 12–16 hours (Overnight).

-

-

Workup:

-

Quench the reaction by carefully adding saturated aqueous NaHCO3 (Sodium Bicarbonate). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid.

-

Extract the aqueous layer with DCM (3 x reaction volume).

-

Combine organic layers, wash with Brine , and dry over anhydrous Na2SO4 .

-

Filter and concentrate in vacuo to yield the crude N-Boc-protected intermediate.

-

-

Purification (Intermediate):

-

The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, Hexanes/Ethyl Acetate gradient).

-

Protocol: Boc-Deprotection (Final Step)

To obtain the final this compound (usually isolated as a salt or free base), the Boc group must be removed.[6]

-

Dissolution: Dissolve the intermediate from Step 4 in DCM (approx. 5 mL per gram of substrate).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) (10–20 equiv) dropwise at 0°C.

-

Alternative: Use 4M HCl in Dioxane for 1 hour if the HCl salt is preferred.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LCMS (disappearance of Boc-protected mass).

-

Isolation (Free Base):

-

Concentrate the mixture to remove excess TFA/DCM.

-

Redissolve the residue in DCM.

-

Wash with 1M NaOH or sat. Na2CO3 (pH > 10) to liberate the free amine.

-

Dry (Na2SO4), filter, and concentrate.[1]

-

Troubleshooting & Optimization

Use the following logic tree to diagnose low yields or impurities.

Figure 2: Troubleshooting logic for reductive amination.

Common Issues

-

Stalled Reaction: The electron-deficient 4,4-difluoropiperidine is a poor nucleophile. If the reaction stalls, add 3A Molecular Sieves during the imine formation step (Step 2) to drive the equilibrium by removing water.

-

Direct Reduction: If the ketone is reducing to the alcohol (N-Boc-4-hydroxypiperidine) instead of coupling, it indicates the reducing agent was added before sufficient imine formation occurred. Extend Step 2 duration.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

-

Lal, G. S. , Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent.[8] The Journal of Organic Chemistry, 64(19), 7048-7054. (Reference for Deoxo-Fluor if synthesizing the starting material).

-

Matassini, C. , et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Deployment of 4,4-Difluoropiperidine in Hit-to-Lead Optimization

Executive Summary

The 4,4-difluoropiperidine moiety has emerged as a privileged bioisostere in modern drug discovery, particularly for optimizing hit-to-lead candidates containing saturated nitrogen heterocycles. This application note details the physicochemical rationale, synthetic protocols, and biological implications of substituting a piperidine ring with its 4,4-difluoro analog.

Key Advantages:

-

pKₐ Modulation: Lowers basicity by ~2.5 log units, improving membrane permeability and reducing hERG liability.

-

Metabolic Blockade: Prevents oxidative metabolism at the susceptible 4-position.

-

Conformational Locking: Induces specific ring puckering via the gauche effect, potentially enhancing target binding affinity.

Physicochemical Rationale: The "Fluorine Effect"[1]

The strategic value of the 4,4-difluoropiperidine scaffold lies in the high electronegativity of fluorine (3.98 Pauling scale). When introduced at the C4 position, it exerts a powerful electron-withdrawing inductive effect (

Comparative Physicochemical Profile

The following table summarizes the impact of gem-difluorination on key medicinal chemistry parameters.

| Parameter | Piperidine (Parent) | 4,4-Difluoropiperidine | Impact on SAR |

| pKₐ (Conjugate Acid) | ~11.0 | ~8.2 - 8.5 | Critical: Increases fraction of neutral species at physiological pH (7.4), enhancing passive diffusion. |

| LogP (Lipophilicity) | 0.84 | ~1.2 | Slight increase, but often offset by lower basicity (LogD modulation). |

| Dipole Moment | ~1.1 D | ~2.5 D | Altered electrostatic potential surface; can improve or disrupt binding pocket interactions. |

| Metabolic Liability | High (C4-oxidation) | Low (Blocked) | Extends half-life ( |

Mechanism of Action: hERG Avoidance

One of the primary drivers for this substitution is the mitigation of hERG channel inhibition. High basicity is a known pharmacophore feature for hERG blocking. By dropping the pKₐ below 9.0, the 4,4-difluoropiperidine analog significantly reduces the cationic concentration at the hERG pore, often rescuing a lead series from cardiotoxicity liabilities [1].

Synthetic Protocols

The following protocols are validated for the introduction of the 4,4-difluoropiperidine moiety. Note that 4,4-difluoropiperidine is commercially available often as the hydrochloride salt (HCl), which requires specific handling during coupling.

Protocol A: Reductive Amination (Standard)

This is the most common method for attaching the moiety to an aldehyde or ketone core.

Reagents:

-

Amine: 4,4-Difluoropiperidine HCl (1.2 equiv)

-

Carbonyl: Aldehyde/Ketone substrate (1.0 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv - Essential to free the salt)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Salt Neutralization: In a reaction vial, suspend 4,4-difluoropiperidine HCl in DCM. Add DIPEA and stir for 10 minutes at Room Temperature (RT) to generate the free amine in situ.

-

Imine Formation: Add the aldehyde/ketone substrate to the mixture. If the substrate is a ketone, add catalytic Acetic Acid (AcOH, 1-2 drops) to activate the carbonyl. Stir for 30-60 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor via LC-MS (Look for M+1 of product; distinct lack of M+2/M+4 typical of Cl/Br isotopes unless present elsewhere).

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: S_NAr Displacement

Used when attaching the moiety to an electron-deficient heteroaryl chloride (e.g., chloropyridine, chloropyrimidine).

Step-by-Step Procedure:

-

Dissolve the heteroaryl chloride (1.0 equiv) in DMSO or DMF.

-

Add 4,4-difluoropiperidine HCl (1.2 equiv).

-

Add inorganic base (K₂CO₃ or Cs₂CO₃, 3.0 equiv).

-

Heat to 80–100°C for 2–6 hours.

-

Note: The nucleophilicity of the nitrogen is reduced compared to piperidine due to the fluorine electron withdrawal. Higher temperatures or longer reaction times may be required compared to the non-fluorinated analog.

Visualization: Synthetic & Logic Workflows

Synthetic Pathway (Reductive Amination)[2][3][4]

Figure 1: Reductive Amination Workflow for 4,4-Difluoropiperidine Introduction.

SAR Optimization Logic

Figure 2: Decision Tree for Deploying 4,4-Difluoropiperidine in Lead Optimization.

Biological & ADME Profiling Protocol

Once synthesized, the analog must be profiled to validate the design hypothesis.

In Vitro Microsomal Stability Assay

This assay confirms if the fluorine substitution successfully blocked metabolic degradation.

Protocol:

-

Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (or 1 mM NADPH).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quench: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines half-life (

Expected Result: The 4,4-difluoro analog should show a significantly lower

hERG Inhibition Assay (Binding)

Method: Competitive radioligand binding assay using [³H]-dofetilide or automated patch-clamp (e.g., QPatch). Success Criteria: An increase in IC₅₀ (lower potency) against hERG compared to the parent piperidine, correlating with the reduced pKₐ [2].

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.

-

ChemRxiv/PMC Case Study. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonist. ChemRxiv.

Aza-Prins cyclization for synthesis of substituted piperidines

Executive Summary

The piperidine scaffold is a structural cornerstone in medicinal chemistry, present in over 70 FDA-approved therapeutics including paroxetine, fentanyl, and ritalin. Traditional synthetic routes (e.g., hydrogenation of pyridines) often lack stereochemical precision. This Application Note details a robust, diastereoselective Aza-Prins Cyclization protocol utilizing Indium(III) Triflate [

Mechanistic Insight & Reaction Pathway

The aza-Prins reaction is an acid-catalyzed cascade involving the condensation of a homoallylic amine with a carbonyl compound to generate an electrophilic iminium ion. The key to the reaction's utility is the subsequent intramolecular cyclization, where the alkene moiety attacks the iminium carbon.

Stereochemical Control: The reaction proceeds through a chair-like transition state.[1][2] The substituent at the 2-position (derived from the aldehyde) typically adopts an equatorial orientation to minimize 1,3-diaxial interactions. The nucleophilic capture of the resulting carbocation usually occurs equatorially, leading to high cis-diastereoselectivity (2,4-cis) in the final piperidine ring.

Pathway Visualization: The following diagram illustrates the mechanistic sequence, highlighting the critical competition between the desired cyclization and the parasitic 2-aza-Cope rearrangement.

Figure 1: Mechanistic pathway of the Aza-Prins cyclization. Note the divergence at the iminium ion stage where the 2-aza-Cope rearrangement acts as the primary competitive pathway.

Critical Parameters & Optimization

Successful execution requires strict control over three variables. Causality is explained below to aid in experimental design.

| Parameter | Recommendation | Rationale & Causality |

| Catalyst | Indium(III) Triflate [In(OTf)₃] (10 mol%) | Unlike |

| Solvent | Dichloromethane (DCM) or 1,2-DCE | Non-nucleophilic, polar aprotic solvents stabilize the intermediate carbocation. Coordinating solvents (THF, MeCN) effectively kill the Lewis acidity of Indium. |

| Amine Protection | Sulfonamides (Ts, Ns) | Electron-withdrawing groups (EWGs) on Nitrogen are mandatory . They destabilize the iminium ion slightly, making it more reactive (electrophilic) towards the alkene, and prevent the amine from complexing the catalyst. |

| Temperature | 0°C to 25°C | Higher temperatures (>40°C) favor the thermodynamically driven 2-aza-Cope rearrangement (sigmatropic shift) over the kinetic Prins cyclization. |

Standard Operating Procedure (Protocol)

Objective: Synthesis of N-Tosyl-4-hydroxy-2-phenylpiperidine. Scale: 1.0 mmol (adaptable).

Materials:

-

Substrate A: N-Tosyl-homoallylamine (1.0 equiv)

-

Substrate B: Benzaldehyde (1.1 equiv)

-

Catalyst: Indium(III) Triflate (

) (Sigma-Aldrich, 99%) -

Solvent: Anhydrous Dichloromethane (DCM)

Experimental Workflow:

Figure 2: Step-by-step experimental workflow for Indium-catalyzed cyclization.

Detailed Steps:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

-

Solvation: Add

(56 mg, 0.1 mmol, 10 mol%) followed by anhydrous DCM (5 mL). Stir for 5 minutes to ensure catalyst dispersion. -

Addition: Add Benzaldehyde (112 µL, 1.1 mmol) via syringe. Stir for 5 minutes. Subsequently, add the N-Tosyl-homoallylamine (225 mg, 1.0 mmol) dissolved in 2 mL DCM slowly over 5 minutes.

-

Note: Slow addition prevents oligomerization of the aldehyde.

-

-

Reaction: Stir the mixture at ambient temperature (20–25°C). The reaction typically turns slightly yellow.

-

Checkpoint: Monitor by TLC after 2 hours. The imine intermediate may be visible; wait for full conversion to the piperidine (lower

than imine).

-

-

Quench: Upon completion, add 10 mL of saturated aqueous

. Stir vigorously for 10 minutes to decompose the Indium complex. -

Extraction: Separate phases. Extract the aqueous layer with DCM (

mL). Combine organic extracts and wash with brine. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography (Silica gel 230-400 mesh; Gradient: 10%

30% EtOAc in Hexanes).

Scope and Substrate Tolerance

The following table summarizes the expected outcomes based on electronic variations in the aldehyde component, derived from literature precedents (e.g., Dobbs et al., Yadav et al.).

| Aldehyde Type | Electronic Nature | Reaction Time | Yield (%) | Diastereoselectivity (cis:trans) | Notes |

| Benzaldehyde | Neutral | 2.5 h | 85-92 | >95:5 | Robust standard. |

| 4-NO₂-Benzaldehyde | Electron Deficient | 4-6 h | 78-85 | 90:10 | Slower iminium formation; requires longer time. |

| 4-OMe-Benzaldehyde | Electron Rich | 1.5 h | 88-95 | >98:2 | Stabilizes iminium cation; very fast. |

| Cyclohexanecarbaldehyde | Aliphatic | 3-5 h | 70-75 | 80:20 | Enolization competition may lower yield slightly. |

| Formaldehyde | Unsubstituted | 1 h | 65-70 | N/A | Often requires paraformaldehyde; rapid but prone to polymerization. |

Troubleshooting & "Self-Validating" Checks

-

Issue: Low Yield / Recovery of Starting Material.

-

Diagnosis: Catalyst poisoning.

-

Fix: Ensure the amine nitrogen is protected with a strong EWG (Tosyl, Nosyl). Free amines or simple alkyl amines will coordinate to Indium and kill the reaction.

-

-

Issue: Formation of Acyclic Amino-Alcohol (Hydrolysis Product).

-

Diagnosis: 2-Aza-Cope Rearrangement.

-

Fix: Lower the temperature to 0°C. The Cope rearrangement has a higher activation energy than the Prins cyclization. If the problem persists, switch to a bulkier Lewis Acid (e.g., Aluminum tris(2,6-diphenylphenoxide)) to sterically disfavor the rearrangement conformation.

-

-

Issue: Epimerization at C-4.

-

Diagnosis: Thermodynamic equilibration.

-

Fix: Stop the reaction immediately upon consumption of starting material. Prolonged exposure to Lewis acids can equilibrate the kinetic cis product to the thermodynamic mixture.

-

References

-

Dobbs, A. P., & Guesné, S. J. (2005). A detailed investigation of the aza-Prins reaction. RSC Advances / Organic & Biomolecular Chemistry. Link

-

Yadav, J. S., et al. (2001).[3] Indium(III) Chloride-Catalyzed Stereoselective Synthesis of 4-Hydroxypiperidines. Tetrahedron Letters. Link

-

Carbery, D. R. (2008).[4] Silyl-aza-Prins cyclizations: a stereoselective route to piperidines.[5][6] Organic Letters. Link

-

Pastre, J. C., & Correia, C. R. D. (2008). Stereoselective Synthesis of Piperidines via Aza-Prins Cyclization. Journal of the Brazilian Chemical Society. Link

-

Crane, E. A., & Scheidt, K. A. (2010).[1] Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy.[1] Angewandte Chemie International Edition. Link

Sources